molecular formula C7H8F2O2 B7785275 2-(Difluoroacetyl)cyclopentanone CAS No. 938001-14-0

2-(Difluoroacetyl)cyclopentanone

Cat. No.: B7785275
CAS No.: 938001-14-0
M. Wt: 162.13 g/mol
InChI Key: HRHGZVVNOXRYFP-UHFFFAOYSA-N
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Description

2-(Difluoroacetyl)cyclopentanone is an organic compound with the molecular formula C7H8F2O2 It is characterized by the presence of a cyclopentanone ring substituted with a difluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoroacetyl)cyclopentanone typically involves the reaction of cyclopentanone with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{Cyclopentanone} + \text{Difluoroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoroacetyl)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

    Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of difluorocarboxylic acids or difluoroketones.

    Reduction: Formation of difluoromethylcyclopentanone.

    Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

2-(Difluoroacetyl)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    Cyclopentanone: Lacks the difluoroacetyl group, making it less reactive in certain chemical reactions.

    2,2-Difluorocyclopentanone: Similar structure but lacks the acetyl group, affecting its reactivity and applications.

    Difluoroacetylacetone: Contains a difluoroacetyl group but has a different core structure, leading to different chemical properties.

Uniqueness: 2-(Difluoroacetyl)cyclopentanone is unique due to the presence of both the cyclopentanone ring and the difluoroacetyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic applications.

Properties

IUPAC Name

2-(2,2-difluoroacetyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)6(11)4-2-1-3-5(4)10/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHGZVVNOXRYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289398
Record name 2-(2,2-Difluoroacetyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938001-14-0
Record name 2-(2,2-Difluoroacetyl)cyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938001-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Difluoroacetyl)cyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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